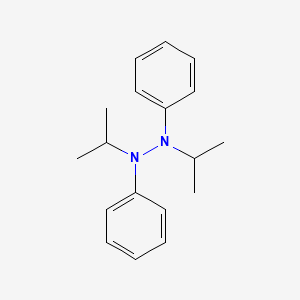![molecular formula C9H15BrN2O2 B13935882 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The specific structure of 2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) includes a spiro linkage between a piperidine and a pyrrolidine ring, with a hydrobromide salt form
Preparation Methods
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be achieved through several synthetic routes. One common method involves the reaction of a suitable piperidine derivative with a pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific receptors and enzymes makes it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be compared with other spiro compounds, such as:
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C9H15BrN2O2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrobromide |
InChI |
InChI=1S/C9H14N2O2.BrH/c1-11-7(12)6-9(8(11)13)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H |
InChI Key |
ADLYNVULCRHQRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2(C1=O)CCNCC2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


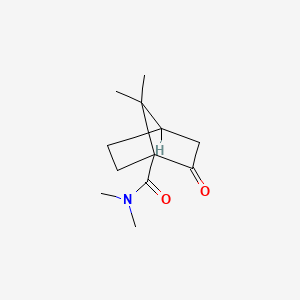
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
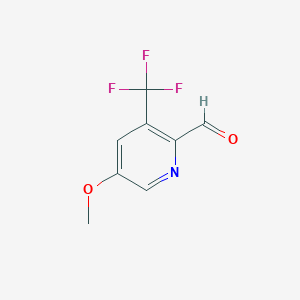
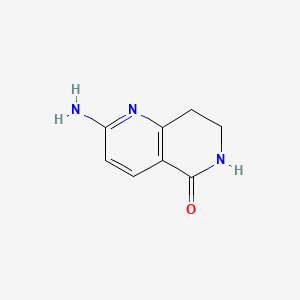
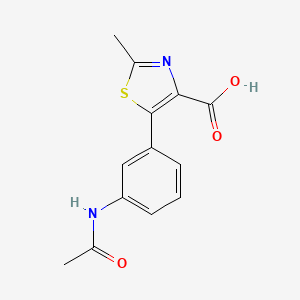
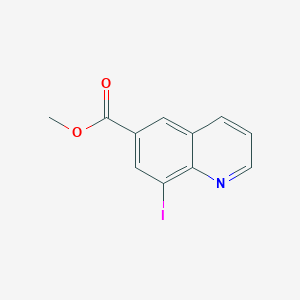
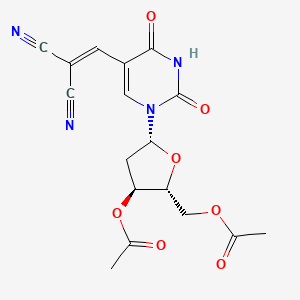
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
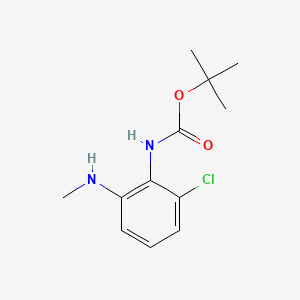
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)


